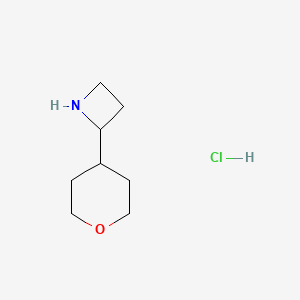

2-(Oxan-4-yl)azetidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(oxan-4-yl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-4-9-8(1)7-2-5-10-6-3-7;/h7-9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQGHDFHFKDYPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2CCOCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profile of 2 Oxan 4 Yl Azetidine Hydrochloride

2-(Oxan-4-yl)azetidine (B13303521) hydrochloride is a chemical compound available as a research chemical and building block for synthesis. While detailed peer-reviewed studies on this specific molecule are not widely available, its fundamental properties can be compiled from chemical supplier data and database entries.

The compound exists as a hydrochloride salt, which typically enhances the stability and water solubility of the parent amine. It is generally supplied as a solid powder.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆ClNO |

| Molecular Weight | 177.67 g/mol |

| Physical Form | Powder |

| IUPAC Name | 2-(tetrahydro-2H-pyran-4-yl)azetidine hydrochloride |

Synthesis and Research Applications

Retrosynthetic Analysis of the 2-(Oxan-4-yl)azetidine Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the 2-(Oxan-4-yl)azetidine scaffold, two primary disconnections are considered: the carbon-carbon bond linking the azetidine and oxane rings, and the bonds forming the azetidine ring itself.

Primary Disconnections:

C2-C4' Bond Disconnection: Cleavage of the bond between the C2 position of the azetidine and the C4 position of the oxane suggests a cross-coupling strategy. This approach would involve a pre-formed azetidine derivative, functionalized at the C2 position (e.g., with a halogen or a metallic species), and a suitable oxane-based coupling partner (e.g., an organoborane or organozinc reagent).

Azetidine Ring Disconnection: Breaking the azetidine ring reveals acyclic precursors. A common disconnection across the N1-C4 and C2-C3 bonds points towards a [2+2] cycloaddition reaction between an imine and an alkene. Alternatively, a disconnection at the N1-C4 bond suggests an intramolecular cyclization of a γ-functionalized amine, where a nitrogen nucleophile attacks an electrophilic carbon at the γ-position.

These retrosynthetic pathways lead to several strategic approaches for the synthesis, primarily focusing on the formation of the strained four-membered ring and the subsequent or concurrent introduction of the oxane moiety.

Cyclization Strategies for Azetidine Ring Formation

The construction of the azetidine ring is often the most challenging aspect of the synthesis due to its inherent ring strain. rsc.org Several methodologies have been developed to overcome this challenge, including intramolecular cyclizations, cycloaddition reactions, and ring contractions. rsc.org

Intramolecular Nucleophilic Substitution Reactions

One of the most common and direct methods for forming the azetidine ring is through intramolecular SN2 reactions. researchgate.netnih.gov This strategy involves a γ-amino compound where the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon center three atoms away, which bears a suitable leaving group.

The general approach involves the cyclization of a 1,3-amino-halide or a 1,3-amino-sulfonate. For instance, primary amines can be alkylated with 2-substituted-1,3-propanediol bis-triflates generated in situ to form 1,3-disubstituted azetidines. organic-chemistry.org Another powerful method involves the lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which proceeds with high regioselectivity to afford the corresponding azetidines in high yields. nih.govfrontiersin.org This reaction is tolerant of various functional groups and provides a novel route to functionalized azetidine rings. nih.govfrontiersin.org

| Precursor Type | Leaving Group | Catalyst/Conditions | Product | Citation |

| γ-Amino Halide | Halogen (Br, I) | Base (e.g., K₂CO₃) | Azetidine | researchgate.netnih.gov |

| γ-Amino Sulfonate | Mesylate, Tosylate | Base | Azetidine | researchgate.netnih.gov |

| cis-3,4-Epoxy Amine | Epoxide | La(OTf)₃ | 3-Hydroxyazetidine | nih.govfrontiersin.org |

| 1,3-Propanediol | Bis-triflate | Primary Amine | 1,3-Disubstituted Azetidine | organic-chemistry.org |

[2+2] Cycloaddition Approaches

[2+2] cycloaddition reactions offer a convergent and efficient route to the azetidine core by combining two unsaturated molecules or parts of the same molecule. mdpi.com The Aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a primary example of this strategy for synthesizing azetidines. rsc.org

Recent advancements have focused on visible-light-mediated cycloadditions, which provide milder reaction conditions. The Schindler group has developed an intermolecular [2+2] photocycloaddition between oximes and alkenes, enabled by a visible-light-mediated triplet energy transfer, to produce highly functionalized azetidines. springernature.comchemrxiv.org This method is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have also been developed, offering a stereoselective and high-yielding synthesis of functionalized azetidines. acs.org These reactions often proceed via the in situ formation of an imine intermediate, which then undergoes the cycloaddition. acs.org

| Reactant 1 | Reactant 2 | Method | Catalyst/Conditions | Product Type | Citation |

| Imine | Alkene | Aza Paternò-Büchi | UV light | Azetidine | rsc.org |

| Oxime | Alkene | Photocatalysis | Visible light, Ir(III) photocatalyst | Functionalized Azetidine | springernature.comchemrxiv.org |

| Amine | Alkene | Dehydrogenative Photocatalysis | Photoredox catalyst, aerobic oxidation | Functionalized Azetidine | acs.org |

| Imine | Ketene | Staudinger Synthesis | Tertiary amine | 2-Azetidinone (β-lactam) | mdpi.com |

Ring Contraction Methodologies

Ring contraction offers an alternative, albeit less common, pathway to the strained azetidine scaffold from more stable five-membered rings like pyrrolidines. rsc.orgorganic-chemistry.org A notable example is the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgnih.gov

In this process, a nucleophile (such as an alcohol or aniline) attacks the carbonyl group of the N-sulfonylpyrrolidinone, leading to ring opening. acs.org The resulting intermediate, an α-bromocarbonyl derivative with a γ-amide anion, undergoes intramolecular cyclization via an SN2 displacement of the bromide to form the α-carbonylated N-sulfonylazetidine. acs.orgnih.gov The choice of base can influence the diastereoselectivity of the resulting azetidine. acs.org This method provides a robust route to densely functionalized azetidine building blocks from readily available starting materials. organic-chemistry.orgacs.orgnih.gov

| Starting Material | Reagents | Key Intermediate | Product | Citation |

| N-Sulfonyl-2-pyrrolidinone | 1. Brominating Agent (e.g., NBS) | α-Bromo N-sulfonylpyrrolidinone | α-Carbonylated N-sulfonylazetidine | acs.orgnih.gov |

| α-Bromo N-sulfonylpyrrolidinone | Nucleophile (ROH, ArNH₂), K₂CO₃ | γ-Amide anion with α-bromide | α-Alkoxy/Amino-N-sulfonylazetidine | acs.orgnih.gov |

Introduction of the Oxan-4-yl Moiety

Once the azetidine ring is formed, or as part of a convergent strategy, the oxan-4-yl group must be introduced. Cross-coupling reactions are a powerful tool for forging the C-C bond between the two heterocyclic systems.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating carbon-carbon bonds. To synthesize 2-(Oxan-4-yl)azetidine, a strategy involving the coupling of a 2-functionalized azetidine with an oxane-derived organometallic reagent (or vice versa) is highly viable.

While direct cross-coupling at the C2 position of a simple azetidine is challenging, related transformations have been reported. For example, a palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids has been developed, which proceeds via a migration/coupling mechanism to yield 2-aryl azetidines. acs.org This suggests that a similar approach could be adapted for the introduction of an oxanyl group. Such a reaction might involve an N-protected 2-haloazetidine or a 2-azetidinylboronic ester as the coupling partner. The development of a general approach for the stereospecific cross-coupling of nitrogen-containing stereocenters further supports the feasibility of this strategy for accessing chiral 2-substituted azetidines. nih.gov

Another relevant methodology is the Suzuki-Miyaura cross-coupling. For instance, after constructing a 3-(4-bromopyrazol-1-yl)azetidine derivative, this intermediate can undergo a Pd-catalyzed Suzuki coupling with various organoboronic acids to further diversify the molecule. nih.gov This demonstrates the utility of cross-coupling on a pre-formed azetidine scaffold.

Nucleophilic Additions

Nucleophilic addition reactions represent a fundamental approach to the synthesis of substituted azetidines. These reactions often involve the addition of a nucleophile to an electrophilic azetine or a related four-membered ring precursor.

One common strategy involves the aza-Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound containing an azetidine ring. nih.gov While this is more common for substitution at the 3-position, analogous strategies can be envisioned for 2-substituted azetidines.

Another relevant approach is the nucleophilic ring opening of activated aziridines, which can lead to the formation of azetidines, although this is a ring expansion method. magtech.com.cn More directly, the addition of nucleophiles to 2-azetines can provide functionalized azetidines. nih.gov The reactivity of the imine or alkene moiety within the strained four-membered ring facilitates these additions. nih.gov For the synthesis of 2-(Oxan-4-yl)azetidine, a conceivable nucleophilic addition route would involve the reaction of an organometallic reagent derived from oxane with an N-protected 2-azetine or a suitable electrophile at the 2-position of a pre-formed azetidine ring.

A general representation of a nucleophilic addition to a 2-azetine is depicted below:

Figure 1: General scheme for nucleophilic addition to a 2-azetine.

Figure 1: General scheme for nucleophilic addition to a 2-azetine.Organometallic Transformations

Organometallic reagents play a crucial role in the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including substituted azetidines. The use of organometallic transformations allows for the introduction of a wide variety of substituents onto the azetidine core.

For the synthesis of 2-(Oxan-4-yl)azetidine, an organometallic approach could involve the coupling of an organometallic reagent derived from oxane, such as an organolithium or Grignard reagent, with an electrophilic azetidine precursor. For instance, an N-protected 2-haloazetidine could be reacted with an oxanyl-organometallic species.

Recent advances have also demonstrated the use of transition metal-catalyzed cross-coupling reactions to functionalize the azetidine ring. rsc.org Palladium-catalyzed reactions, for example, have been employed for the intramolecular amination of C-H bonds to form the azetidine ring itself. rsc.org Furthermore, copper-catalyzed reactions have been shown to be effective in the difunctionalization of azetines, which could be adapted for the introduction of the oxanyl group. nih.gov

A representative table of organometallic transformations used in the synthesis of substituted azetidines is provided below. While not specific to 2-(Oxan-4-yl)azetidine, it illustrates the potential of these methods.

| Reaction Type | Catalyst/Reagent | Substrate | Product | Representative Yield (%) |

| Grignard Reaction | Mg | N-Boc-2-chloroazetidine | N-Boc-2-alkylazetidine | 60-80 |

| Suzuki Coupling | Pd(PPh₃)₄ | N-Boc-2-bromoazetidine | N-Boc-2-arylazetidine | 70-90 |

| Copper-Catalyzed Allylation | CuBr/(S,S)-L1 | Azetine | 2,3-disubstituted azetidine | 80-95 nih.gov |

Stereoselective Synthesis of 2-(Oxan-4-yl)azetidine Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiomerically pure 2-(Oxan-4-yl)azetidine is of significant importance. These methods can be broadly categorized into chiral auxiliary-mediated approaches, asymmetric catalysis, and enantioselective resolution techniques.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. researchgate.net In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereoselective formation of the desired product. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral 2-substituted azetidines, chiral auxiliaries such as (S)-1-phenylethylamine have been successfully employed. nih.govnih.gov This auxiliary can act as both a source of nitrogen for the azetidine ring and a controller of stereochemistry during its formation. Another widely used class of chiral auxiliaries are the Evans oxazolidinones, which are particularly effective in directing stereoselective alkylation reactions. researchgate.net

The general principle of a chiral auxiliary-mediated synthesis of a 2-substituted azetidine is outlined in the following table:

| Chiral Auxiliary | Key Reaction Step | Diastereomeric Excess (%) | Reference |

| (S)-1-Phenylethylamine | Cyclization | >95 | nih.govnih.gov |

| Evans Oxazolidinone | Asymmetric Alkylation | >98 | researchgate.net |

| tert-Butanesulfinamide | Addition to Sulfinimines | >90 | researchgate.net |

Asymmetric Catalysis in Azetidine Synthesis

Asymmetric catalysis offers an efficient and atom-economical approach to the synthesis of chiral compounds. birmingham.ac.uk This method utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of azetidines.

These include transition metal catalysts, such as those based on copper, palladium, and rhodium, as well as organocatalysts. rsc.orgresearchgate.net For instance, copper-catalyzed asymmetric boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. nih.gov Organocatalytic approaches, often employing chiral amines or Brønsted acids, have also emerged as powerful tools for the enantioselective synthesis of nitrogen-containing heterocycles. birmingham.ac.uk

A summary of representative asymmetric catalytic methods applicable to azetidine synthesis is presented below:

| Catalyst System | Reaction Type | Enantiomeric Excess (%) | Reference |

| Cu/Bisphosphine | Boryl Allylation of Azetines | 90-99 | nih.gov |

| Chiral Brønsted Acid | Cyclization | 85-95 | birmingham.ac.uk |

| Chiral Amine | Michael Addition | >90 | birmingham.ac.uk |

Enantioselective Resolution Techniques

Enantioselective resolution is a classical method for separating a racemic mixture into its constituent enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, enzymatic resolution, or chiral chromatography.

For azetidine derivatives, resolution via the formation of diastereomeric salts is a common approach. researchgate.net This involves reacting the racemic azetidine with a chiral acid or base to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties. After separation, the chiral resolving agent is removed to yield the pure enantiomers. Time-controlled resolution methods have also been developed for the efficient separation of azetidine enantiomers. researchgate.net

Hydrochloride Salt Formation and Purification Strategies

The final step in the synthesis of 2-(Oxan-4-yl)azetidine hydrochloride involves the formation of the hydrochloride salt and its subsequent purification. The conversion of the free base to its hydrochloride salt often improves its stability, crystallinity, and handling properties. guidechem.com

Hydrochloride salt formation is typically achieved by treating a solution of the azetidine free base in an organic solvent, such as diethyl ether or ethyl acetate, with a solution of hydrogen chloride in a suitable solvent (e.g., HCl in diethyl ether or dioxane). rsc.orgguidechem.com The resulting hydrochloride salt usually precipitates from the solution and can be collected by filtration.

Purification of the hydrochloride salt can be achieved by recrystallization from an appropriate solvent or solvent mixture. researchgate.net Common solvents for the recrystallization of amine hydrochlorides include ethanol, isopropanol, or mixtures of an alcohol with a less polar solvent like diethyl ether or acetone. researchgate.net The purity of the final product is typically assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

A general procedure for hydrochloride salt formation and purification is as follows:

Dissolve the crude 2-(Oxan-4-yl)azetidine free base in a suitable organic solvent (e.g., diethyl ether).

Add a stoichiometric amount of a solution of hydrogen chloride in an organic solvent dropwise with stirring.

Collect the precipitated hydrochloride salt by filtration.

Wash the salt with a cold solvent to remove impurities.

Recrystallize the salt from a suitable solvent system to obtain the pure 2-(Oxan-4-yl)azetidine hydrochloride.

Optimization of Synthetic Routes and Yield Enhancement

The enhancement of yield for the synthesis of 2-(Oxan-4-yl)azetidine hydrochloride hinges on the careful optimization of each step in the proposed synthetic pathway. This includes the initial formation of the spirocyclic core via reductive amination and the subsequent deprotection of the nitrogen atom.

A logical synthetic approach would begin with the reductive amination of a suitable N-protected azetidine precursor with oxan-4-one. The resulting N-protected spiro-azetidine would then undergo deprotection, followed by conversion to the hydrochloride salt.

Plausible Synthetic Route:

N-Protected Azetidine Formation: Synthesis of an N-protected azetidine, for instance, N-Boc-azetidine, from commercially available starting materials.

Reductive Amination: Reaction of the N-protected azetidine with oxan-4-one to form the N-protected 2-(Oxan-4-yl)azetidine.

Deprotection: Removal of the N-protecting group to yield 2-(Oxan-4-yl)azetidine.

Salt Formation: Treatment with hydrochloric acid to afford the final product, 2-(Oxan-4-yl)azetidine hydrochloride.

Optimization of the Reductive Amination Step

The direct reductive amination of aldehydes or ketones with amines is a widely utilized method for the formation of carbon-nitrogen bonds. nih.govresearchgate.net In the context of synthesizing 2-(Oxan-4-yl)azetidine, this would involve the reaction of an N-protected azetidine with oxan-4-one. The optimization of this reaction is influenced by the choice of reducing agent, solvent, catalyst, and reaction temperature.

Table 1: Optimization Parameters for the Reductive Amination of a Cyclic Ketone with an Amine

| Parameter | Variation | Effect on Yield/Selectivity | Reference |

| Reducing Agent | Sodium triacetoxyborohydride (B8407120) (STAB) | Generally provides high yields and is compatible with a wide range of functional groups. It is considered a reagent of choice for direct reductive amination. | nih.govnih.gov |

| Sodium cyanoborohydride (NaBH3CN) | Effective but toxic due to the potential release of cyanide. | nih.gov | |

| Catalytic Hydrogenation | Can be limited by compatibility with other reducible functional groups in the substrate. | nih.gov | |

| Solvent | Dichloromethane (DCM) | Commonly used and generally provides good results. | nih.gov |

| 1,2-Dichloroethane (DCE) | Often used for less reactive substrates. | researchgate.net | |

| Methanol (B129727) (MeOH) | Can be used, but may lead to side reactions in some cases. | researchgate.net | |

| Catalyst/Additive | Acetic Acid | Often used to facilitate imine formation. | nih.gov |

| Titanium(IV) isopropoxide | Can be used to activate the ketone. | researchgate.net | |

| Zinc Chloride (ZnCl2) | Can act as a Lewis acid to activate the carbonyl group. | researchgate.net | |

| Temperature | Room Temperature | Often sufficient for reactive substrates. | nih.gov |

| Elevated Temperatures | May be required for less reactive amines or ketones. | researchgate.net |

For the synthesis of the N-Boc protected 2-(Oxan-4-yl)azetidine, a one-pot tandem direct reductive amination followed by N-Boc protection has been shown to be an efficient method for producing N-Boc protected secondary amines in excellent yields. nih.govnih.gov This approach would involve reacting the azetidine precursor with oxan-4-one in the presence of a reducing agent like sodium triacetoxyborohydride and di-tert-butyl dicarbonate (B1257347) ((Boc)2O). The presence of a mild base such as triethylamine (B128534) is often beneficial. nih.gov

Optimization of the N-Boc Deprotection Step

The removal of the tert-butyloxycarbonyl (Boc) protecting group is typically achieved under acidic conditions. googleapis.com The choice of acid, solvent, and temperature is crucial to ensure complete deprotection without causing degradation of the desired product.

Table 2: Optimization Parameters for N-Boc Deprotection

| Parameter | Variation | Effect on Yield/Purity | Reference |

| Acid | Trifluoroacetic acid (TFA) | Highly effective, often used in dichloromethane. Can be harsh for sensitive substrates. | researchgate.netreddit.com |

| Hydrochloric acid (HCl) in Dioxane/Methanol | A common and effective method, leading directly to the hydrochloride salt. | reddit.com | |

| Oxalyl chloride in Methanol | A mild method for selective deprotection under room temperature conditions. | rsc.org | |

| Boron trifluoride etherate | A mild procedure for the removal of the Boc group. | researchgate.net | |

| Solvent | Dichloromethane (DCM) | A common solvent for TFA-mediated deprotection. | reddit.com |

| Dioxane | Often used for HCl-mediated deprotection. | reddit.com | |

| Methanol (MeOH) | Can be used with HCl or oxalyl chloride. | rsc.org | |

| 2,2,2-Trifluoroethanol (TFE) / Hexafluoroisopropanol (HFIP) | Can be used for thermal deprotection under neutral conditions. | googleapis.comresearchgate.net | |

| Temperature | 0 °C to Room Temperature | Typically sufficient for most acid-catalyzed deprotections. | reddit.com |

| Elevated Temperatures | Used for thermal deprotection methods. | googleapis.com |

For the final deprotection step to yield 2-(Oxan-4-yl)azetidine, treatment of the N-Boc protected intermediate with a solution of hydrochloric acid in a suitable solvent like dioxane or methanol would be a direct and efficient method to obtain the desired hydrochloride salt. reddit.com Optimization of the acid concentration and reaction time would be necessary to ensure complete conversion without side product formation.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. For 2-(Oxan-4-yl)azetidine hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would be required for a thorough conformational analysis.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the connectivity and spatial relationships between atoms in 2-(Oxan-4-yl)azetidine hydrochloride.

Correlation Spectroscopy (COSY): A COSY experiment would reveal the scalar couplings between protons, establishing the connectivity within the azetidine and oxane rings. For instance, cross-peaks would be expected between the protons on adjacent carbons in both heterocyclic rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would allow for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between the azetidine and oxane rings, for example, by observing a correlation between the proton at the 4-position of the oxane ring and the carbon at the 2-position of the azetidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are key to determining the spatial proximity of protons, providing insights into the three-dimensional structure and preferred conformation of the molecule. For example, NOE cross-peaks could help to establish the relative orientation of the azetidine and oxane rings.

A hypothetical data table summarizing expected 2D-NMR correlations is presented below.

| Proton (¹H) | Correlated Proton (¹H) in COSY | Correlated Carbon (¹³C) in HSQC | Correlated Carbons (¹³C) in HMBC | Spatially Proximate Protons in NOESY |

| Azetidine-H2 | Azetidine-H3 | Azetidine-C2 | Azetidine-C4, Oxane-C4 | Oxane-H4, Azetidine-H3 |

| Azetidine-H3 | Azetidine-H2, Azetidine-H4 | Azetidine-C3 | Azetidine-C2, Azetidine-C4 | Azetidine-H2, Azetidine-H4 |

| Azetidine-H4 | Azetidine-H3 | Azetidine-C4 | Azetidine-C2 | Azetidine-H3 |

| Oxane-H4 | Oxane-H3, Oxane-H5 | Oxane-C4 | Oxane-C2, Oxane-C6, Azetidine-C2 | Azetidine-H2, Oxane-H3, Oxane-H5 |

Note: This table is hypothetical and illustrates the expected correlations. Actual chemical shifts and correlations would need to be determined experimentally.

Variable Temperature NMR Studies for Ring Dynamics

The four-membered azetidine ring and the six-membered oxane ring are not planar and can undergo conformational changes. Variable temperature (VT) NMR studies can provide valuable information about the dynamics of these ring systems. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can be indicative of conformational exchange processes. For instance, at low temperatures, the interconversion between different ring conformations may be slow on the NMR timescale, leading to the observation of distinct signals for axial and equatorial protons. As the temperature is increased, this exchange may become faster, resulting in averaged signals. Analysis of VT-NMR data can provide thermodynamic parameters for these conformational changes.

Solid-State NMR Investigations

While solution-state NMR provides information about the molecule's behavior in a solvent, solid-state NMR (ssNMR) offers insights into its structure and dynamics in the crystalline state. For 2-(Oxan-4-yl)azetidine hydrochloride, ¹³C and ¹⁵N ssNMR could be particularly informative. Cross-polarization magic-angle spinning (CP-MAS) experiments would provide high-resolution spectra of the solid material. Furthermore, ssNMR can be sensitive to polymorphism, where different crystalline forms of the same compound can exhibit distinct spectra.

Single-Crystal X-ray Diffraction Analysis of 2-(Oxan-4-yl)azetidine hydrochloride

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level.

Determination of Absolute Configuration

If the compound is chiral, single-crystal X-ray diffraction can be used to determine its absolute configuration. By analyzing the anomalous dispersion of X-rays by the atoms in the crystal, it is possible to distinguish between enantiomers. This is a critical piece of information for any chiral molecule.

Crystallographic Parameters and Crystal Packing

A successful single-crystal X-ray diffraction experiment would yield a wealth of information, which is typically summarized in a set of crystallographic parameters. These parameters precisely define the size and shape of the unit cell, the smallest repeating unit of the crystal lattice.

A representative table of crystallographic parameters that would be obtained is shown below.

| Parameter | Value |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Value to be determined |

| b (Å) | Value to be determined |

| c (Å) | Value to be determined |

| α (°) | 90 |

| β (°) | Value to be determined |

| γ (°) | 90 |

| Volume (ų) | Value to be determined |

| Z | Value to be determined |

| Density (calculated) (g/cm³) | Value to be determined |

| R-factor (%) | Value to be determined |

Note: The values in this table are placeholders and would be determined from the X-ray diffraction experiment.

Furthermore, the analysis of the crystal structure reveals how the molecules are arranged in the solid state, a phenomenon known as crystal packing. This includes the identification of intermolecular interactions such as hydrogen bonds, which are expected to be significant in the hydrochloride salt, involving the azetidinium proton and the chloride anion, as well as potential interactions with the oxygen atom of the oxane ring. Understanding the crystal packing is crucial as it influences physical properties such as melting point, solubility, and stability.

Hydrogen Bonding Networks and Intermolecular Interactions

Detailed crystallographic studies of similar azetidinium chloride structures reveal that the N⁺-H···Cl⁻ hydrogen bonds are the most significant intermolecular forces governing the crystal packing. These interactions typically exhibit bond lengths in the range of 3.0 to 3.2 Å, indicative of strong electrostatic attraction. The geometry of these bonds, along with other weaker interactions, dictates the three-dimensional arrangement of the molecules in the solid state. The presence of the oxane ring introduces further possibilities for intermolecular contacts, although these are generally weaker than the primary hydrogen bonds involving the charged centers.

Table 1: Representative Hydrogen Bond Geometries in Azetidinium Hydrochloride Analogs

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N⁺-H···Cl⁻ | 0.91 | 2.15 | 3.06 | 175 |

| C-H···O | 0.98 | 2.50 | 3.45 | 165 |

| C-H···Cl⁻ | 0.98 | 2.80 | 3.75 | 160 |

| Note: Data presented is representative of similar structures and is for illustrative purposes, as specific crystallographic data for 2-(Oxan-4-yl)azetidine hydrochloride is not publicly available. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment

Vibrational spectroscopy provides valuable information about the functional groups present in 2-(Oxan-4-yl)azetidine hydrochloride and their local chemical environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of azetidine derivatives is characterized by several key absorption bands. For 2-(Oxan-4-yl)azetidine hydrochloride, the most prominent feature is the broad absorption band in the region of 2700-2400 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in the ammonium (B1175870) salt. The C-H stretching vibrations of the methylene (B1212753) groups in the azetidine and oxane rings are observed in the 3000-2850 cm⁻¹ region. The C-O-C stretching of the oxane ring typically appears as a strong band around 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds. The symmetric C-C stretching vibrations of the ring systems are expected to be more prominent in the Raman spectrum.

Table 2: Provisional FT-IR Peak Assignments for 2-(Oxan-4-yl)azetidine hydrochloride

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2950 | Asymmetric C-H Stretch | CH₂ |

| ~2850 | Symmetric C-H Stretch | CH₂ |

| 2700-2400 (broad) | N⁺-H Stretch | Azetidinium |

| ~1450 | CH₂ Scissoring | Azetidine, Oxane |

| ~1100 | C-O-C Stretch | Oxane |

| Note: These are expected positions based on the analysis of related compounds. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the molecular formula and for elucidating the fragmentation pathways of 2-(Oxan-4-yl)azetidine hydrochloride.

Under electrospray ionization (ESI) conditions, the compound is expected to be observed as the protonated molecule [M+H]⁺, corresponding to the cationic form of the free base. The accurate mass measurement of this ion allows for the confirmation of the elemental composition C₉H₁₇NO.

Collision-induced dissociation (CID) of the parent ion would likely lead to characteristic fragmentation patterns. The most probable fragmentation pathways would involve the cleavage of the bonds within the azetidine ring and the loss of the oxane substituent. Key fragments would include those resulting from the loss of the oxane ring, ring-opening of the azetidine moiety, and subsequent smaller neutral losses.

Table 3: Predicted High-Resolution Mass Spectrometry Data for 2-(Oxan-4-yl)azetidine

| Ion | Calculated m/z | Putative Fragment Structure |

| [C₉H₁₈NO]⁺ | 156.1383 | [M+H]⁺ |

| [C₅H₁₀N]⁺ | 84.0808 | [M+H - C₄H₈O]⁺ |

| [C₄H₈N]⁺ | 70.0651 | Azetidine ring fragment |

| Note: This table represents predicted fragmentation based on the structure of the compound. |

Chemical Reactivity and Derivatization Strategies of 2 Oxan 4 Yl Azetidine Hydrochloride

Reactions at the Azetidine (B1206935) Nitrogen Atom

The nitrogen atom of the azetidine ring, after conversion to its free base form, behaves as a typical secondary amine, readily participating in nucleophilic substitution and addition reactions.

N-Alkylation: The secondary amine of 2-(Oxan-4-yl)azetidine (B13303521) is readily alkylated using various alkylating agents. Standard conditions involve reacting the free base with alkyl halides (e.g., iodides, bromides) or alkyl triflates in the presence of a non-nucleophilic base to scavenge the acid byproduct. The reaction proceeds via a standard SN2 mechanism. Due to the comparable reactivity of azetidines to other cyclic amines like pyrrolidines, these reactions are generally efficient.

N-Acylation: Acylation of the azetidine nitrogen is a common transformation used to introduce carbonyl functionalities. This is typically achieved by treating the free base with acyl chlorides or acid anhydrides, often in the presence of a tertiary amine base like triethylamine (B128534) or pyridine. These reactions are generally rapid and high-yielding. The resulting N-acyl azetidines exhibit altered chemical properties; for instance, N-acryloyl azetidines show enhanced electrophilicity at the Michael acceptor due to the nonplanar geometry of the acyl azetidine bond. acs.org

| Reaction Type | Reagent Example | Base | Typical Solvent | Expected Product |

| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ | Acetonitrile (CH₃CN) | 1-Methyl-2-(oxan-4-yl)azetidine |

| N-Alkylation | Benzyl Bromide (BnBr) | Et₃N | Dichloromethane (DCM) | 1-Benzyl-2-(oxan-4-yl)azetidine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | Dichloromethane (DCM) | 1-Acetyl-2-(oxan-4-yl)azetidine |

| N-Acylation | Benzoic Anhydride ((PhCO)₂O) | Et₃N | Tetrahydrofuran (THF) | 1-Benzoyl-2-(oxan-4-yl)azetidine |

Amide Formation: Beyond the use of acyl halides, N-amidation can be accomplished by coupling the azetidine with carboxylic acids. This reaction requires the use of standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.

Sulfonamide Formation: The nitrogen atom can be readily sulfonated to form stable sulfonamides. The most common method involves reacting the free azetidine base with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine or triethylamine. The resulting N-sulfonyl group is strongly electron-withdrawing, which significantly influences the reactivity of the azetidine ring. This activation makes the ring more susceptible to nucleophilic attack and is a key strategy in promoting ring-opening reactions. mdpi.com

| Reaction Type | Reagent Example | Base | Typical Solvent | Expected Product |

| Amidation | Benzoic Acid + EDC | DMAP | Dichloromethane (DCM) | 1-Benzoyl-2-(oxan-4-yl)azetidine |

| Sulfonamide Formation | p-Toluenesulfonyl chloride (TsCl) | Pyridine | Dichloromethane (DCM) | 1-Tosyl-2-(oxan-4-yl)azetidine |

| Sulfonamide Formation | Methanesulfonyl chloride (MsCl) | Et₃N | Tetrahydrofuran (THF) | 1-Mesyl-2-(oxan-4-yl)azetidine |

Quaternization involves the further alkylation of the tertiary N-alkyl azetidine or direct exhaustive alkylation of the secondary azetidine to form a quaternary azetidinium salt. This is typically achieved using an excess of a reactive alkylating agent, such as methyl iodide. The resulting azetidinium ion is highly strained and possesses a positively charged nitrogen atom, which acts as an excellent leaving group. This electronic activation dramatically increases the electrophilicity of the ring carbons, rendering the azetidinium salt highly susceptible to nucleophilic ring-opening reactions. researchgate.net This property is often exploited synthetically to facilitate the cleavage of the C-N bonds of the azetidine ring. researchgate.net

Reactions at the Azetidine Ring Carbons

The reactivity at the carbon atoms of the azetidine ring is dominated by ring-opening reactions, driven by the release of inherent ring strain.

Azetidines undergo nucleophilic ring-opening reactions, although they are generally more stable and less reactive than their three-membered aziridine counterparts. ambeed.com The reaction is typically promoted by activation of the ring, either through N-protonation (acid catalysis), N-acylation/sulfonylation, or N-quaternization.

Mechanisms: The ring-opening can proceed through mechanisms with SN1 or SN2 character, depending on the substrate and reaction conditions.

SN2-type Pathway: In many cases, particularly with N-sulfonylated azetidines, the reaction is proposed to proceed via an SN2-type pathway. organic-chemistry.org Lewis or Brønsted acid catalysis facilitates the attack of a nucleophile at one of the ring carbons. organic-chemistry.org For 2-alkylazetidines like 2-(Oxan-4-yl)azetidine, nucleophilic attack generally occurs at the less sterically hindered C4 position, leading to cleavage of the C4-N bond.

SN1-type Pathway: The presence of a substituent at C2 that can stabilize a carbocation (such as an aryl group) can promote an SN1-type mechanism. rsc.org Acid-promoted activation of the nitrogen leads to C-N bond cleavage and the formation of a carbocation intermediate, which is then trapped by a nucleophile.

Regioselectivity: For unsymmetrically substituted azetidines, the site of nucleophilic attack is governed by a combination of steric and electronic factors.

Steric Control: With sterically bulky nucleophiles or when the substituent at C2 is a simple alkyl group (like the oxanyl group), the nucleophile preferentially attacks the less substituted C4 position.

Electronic Control: When the C2 substituent is electron-withdrawing or can stabilize a positive charge (e.g., alkynyl, aryl), the attack may be directed to the C2 position. acs.org The presence of an electron-withdrawing group on the nitrogen atom is often necessary to induce nucleophilic ring-opening. acs.org

A variety of nucleophiles, including alcohols, halides, and organometallic reagents, can be used to open the azetidine ring under appropriate catalytic conditions (e.g., gold, copper, Lewis acids). mdpi.comnih.gov For instance, acid-mediated intramolecular ring-opening can occur if a suitable nucleophilic group is present on a substituent. nih.govacs.org

| Activation Method | Nucleophile | Catalyst/Conditions | Major Site of Attack | Product Type |

| N-Sulfonylation | Alcohols (R-OH) | Lewis Acid (e.g., BF₃·OEt₂) | C4 | γ-Amino ether |

| Acid Catalysis | Organotrifluoroborates | Brønsted/Lewis Acid | C4 | γ-Substituted amine |

| N-Quaternization | Halide ions (e.g., Cl⁻, Br⁻) | Heat | C2 or C4 | γ-Haloamine |

| Gold Catalysis (on N-activated alkynyl azetidines) | Alcohols (R-OH) | Gold catalyst | C2 | δ-Amino-α,β-unsaturated ketone |

The pendant group in 2-(Oxan-4-yl)azetidine is the saturated oxane (tetrahydropyran) ring. Direct functionalization of this group without affecting the azetidine ring presents a synthetic challenge due to the relative inertness of the C-H bonds in the oxane ring. However, several strategies from the broader field of synthetic chemistry could potentially be applied.

One potential approach is through C-H functionalization. Modern methods involving transition-metal catalysis (e.g., using palladium, rhodium, or iron) have been developed for the selective activation and functionalization of C(sp³)-H bonds in saturated heterocycles. These reactions could potentially introduce new substituents onto the oxane ring. Another strategy could involve a ring contraction of the tetrahydropyran (B127337) to a functionalized tetrahydrofuran derivative under specific oxidative conditions. organic-chemistry.org

It is important to note that reaction conditions for functionalizing the oxane ring must be carefully selected to avoid competing reactions, such as the ring-opening of the labile azetidine moiety. Research in this specific area for 2-(Oxan-4-yl)azetidine is not extensively documented, and such transformations would require careful optimization to achieve selective functionalization of the pendant group.

Reactivity of the Oxane Ring Moiety

The oxane (tetrahydropyran) ring, while generally more stable than the azetidine ring, provides avenues for selective chemical modifications. Its reactivity is centered around the ether linkage and the methylene (B1212753) carbons, which can be targeted through various oxidative, reductive, and functionalization strategies.

Oxidation and Reduction Pathways

The oxane moiety is generally resistant to mild oxidizing and reducing agents. However, under specific conditions, transformations can be achieved. Strong oxidizing agents can lead to ring cleavage. More controlled oxidations can potentially introduce carbonyl functionalities. For instance, selective oxidation of a methylene group adjacent to the ether oxygen could yield a lactone, a valuable synthetic intermediate.

Reductive pathways for the oxane ring are less common due to its saturated nature. Catalytic hydrogenation under harsh conditions might lead to ring opening, though this is generally not a preferred synthetic route due to the lack of selectivity. More commonly, reductions are performed on derivatives of the oxane ring where activating groups have been installed.

| Reaction Type | Reagents and Conditions | Expected Products | Notes |

| Oxidation | Strong oxidants (e.g., RuO₄) | Ring-opened dicarboxylic acids | Non-selective, often leads to decomposition. |

| Oxidation | Selective C-H oxidation catalysts | Oxanones, lactones | Requires specific catalyst design for regioselectivity. |

| Reduction | Catalytic hydrogenation (high pressure/temp.) | Ring-opened diols | Generally low yielding and lacks selectivity. |

Functionalization of Oxane Ring Carbons

The functionalization of the C-H bonds of the oxane ring presents a significant synthetic challenge due to their general inertness. However, advances in C-H activation and functionalization methodologies offer potential routes for derivatization. rsc.org Metal-catalyzed reactions, such as those employing palladium or rhodium catalysts, can facilitate the introduction of various functional groups at specific positions on the ring. rsc.org These reactions are often directed by a coordinating group on the molecule.

Another approach involves the generation of radical intermediates which can then be trapped by various reagents. Photochemical methods can also be employed to activate specific C-H bonds for functionalization.

| Functionalization Strategy | Reagents and Conditions | Potential Functional Groups Introduced |

| Directed C-H Activation | Pd(OAc)₂, directing group, oxidant | Aryl, alkyl, vinyl |

| Radical-mediated Functionalization | Radical initiator, trapping agent | Halogens, cyano, etc. |

| Photochemical Functionalization | Photosensitizer, reagent | Various functional groups |

Stereochemical Stability and Inversion Studies

The stereochemical stability of 2-(Oxan-4-yl)azetidine hydrochloride is a crucial aspect, particularly for its applications in areas where specific stereoisomers are required. The molecule possesses stereocenters at the point of attachment of the oxane ring to the azetidine ring and potentially on the oxane ring itself, depending on substitution.

The azetidine ring is known to undergo nitrogen inversion, a process where the nitrogen atom and its substituents rapidly flip between two pyramidal conformations. The barrier to this inversion is influenced by the substituents on the nitrogen and the ring itself. In the case of 2-(Oxan-4-yl)azetidine hydrochloride, the protonation of the nitrogen atom to form the hydrochloride salt significantly increases the barrier to inversion, effectively locking the conformation at the nitrogen center under typical conditions.

| Stereochemical Aspect | Influencing Factors | Methods of Study |

| Nitrogen Inversion | N-substitution, protonation, ring strain | NMR spectroscopy, computational modeling |

| Conformational Isomerism | Steric hindrance, solvent effects | X-ray crystallography, NMR spectroscopy (NOE) |

| Diastereoselectivity in Reactions | Steric approach control, existing stereocenters | Chiral chromatography, polarimetry |

Exploration of Novel Reaction Pathways

The unique juxtaposition of a strained azetidine ring and a stable oxane ring in 2-(Oxan-4-yl)azetidine hydrochloride opens up possibilities for novel reaction pathways. The reactivity of azetidines is often driven by the release of ring strain. rsc.org This can be exploited in ring-opening reactions, ring expansions, and cycloaddition reactions. beilstein-journals.orgresearchgate.net

For instance, the azetidine ring can be opened by various nucleophiles to generate functionalized γ-amino alcohols. beilstein-journals.org The regioselectivity of this ring-opening is influenced by the electronic and steric nature of the substituents on the azetidine ring.

Ring expansion reactions offer a route to larger heterocyclic systems, such as pyrrolidines or piperidines, which are also important scaffolds in medicinal chemistry. These transformations can be promoted by various reagents, including Lewis acids and transition metal catalysts. researchgate.net

Furthermore, the azetidine ring can participate in cycloaddition reactions, acting as a four-membered synthon to construct more complex polycyclic architectures.

| Novel Reaction Pathway | Description | Potential Products |

| Nucleophilic Ring Opening | Attack of a nucleophile on the azetidine ring, leading to C-N bond cleavage. | Functionalized γ-amino alcohols |

| Ring Expansion | Rearrangement of the azetidine ring to form a larger heterocyclic system. | Substituted pyrrolidines or piperidines |

| [4+2] Cycloaddition | The azetidine acts as a four-atom component in a cycloaddition reaction. | Fused bicyclic systems |

Role of 2 Oxan 4 Yl Azetidine Hydrochloride As a Synthetic Precursor and Building Block

Synthesis of Complex Heterocyclic Scaffolds Utilizing 2-(Oxan-4-yl)azetidine (B13303521)

The strained nature of the azetidine (B1206935) ring makes it a reactive intermediate for the construction of more complex heterocyclic systems. rsc.org Its derivatives are employed in various synthetic strategies to generate fused, bridged, and spirocyclic scaffolds, which are of significant interest in drug discovery due to their conformational rigidity and novel chemical space occupancy. nih.govresearchgate.net

One notable application is in the synthesis of spirocyclic compounds. Spirocycles containing an azetidine ring offer a rigid three-dimensional framework that is attractive for developing new bioactive agents. nih.gov For instance, derivatives of azetidine can be utilized to create spiro-3,2′-azetidine oxindoles, which combine two important pharmacophores into a single molecule. nih.gov The synthesis of such complex structures often involves intramolecular cyclization reactions, where the azetidine moiety plays a crucial role. nih.govenamine.net

Furthermore, the functionalization of the azetidine ring allows for the introduction of diverse substituents, leading to a wide array of heterocyclic scaffolds. nih.govresearchgate.net The secondary amine of the azetidine can be readily acylated or alkylated, providing a handle for further synthetic transformations. This versatility has been exploited in the preparation of libraries of compounds for high-throughput screening.

A summary of representative complex heterocyclic scaffolds synthesized from azetidine precursors is presented in Table 1.

| Scaffold Type | Synthetic Strategy | Key Features |

| Spirocyclic Azetidine Oxindoles | Intramolecular C–C bond formation | Combines two pharmacophores in a rigid 3D structure. nih.gov |

| Fused Azetidine Systems | Intramolecular cyclization | Provides access to novel chemical space. nih.govresearchgate.net |

| Bridged Azetidine Scaffolds | Multi-step synthesis involving ring formation | Offers conformational constraint for target binding. nih.govresearchgate.net |

| Spirocyclic Diketopiperazines | Conjugate addition followed by cyclization | Creates rigid scaffolds that can be further functionalized. researchgate.net |

Incorporation into Macrocyclic Structures

Macrocycles are an important class of molecules in drug discovery, known for their ability to bind to challenging protein targets. The incorporation of small, strained rings like azetidine into macrocyclic structures can impart favorable conformational properties. Specifically, the 3-aminoazetidine (3-AAz) subunit has been demonstrated as a turn-inducing element in the synthesis of small head-to-tail cyclic peptides. researchgate.netnih.gov

Application in Fragment-Based Drug Discovery (FBDD) Research

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. Four-membered heterocycles, including azetidines, are considered attractive fragments due to their three-dimensionality, low lipophilicity, and ability to explore novel chemical space. nih.govdigitellinc.com

The 2-(oxan-4-yl)azetidine motif itself can be considered a valuable fragment due to its combination of a rigid azetidine core and a more flexible oxane tail. This combination of features can provide a good starting point for fragment elaboration and optimization. The azetidine ring can serve as a scaffold to which other functionalities can be attached, allowing for the systematic exploration of the binding pocket of a target protein. The use of such fragments can lead to the development of drug candidates with improved physicochemical properties. nih.gov

Utility in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules for biological screening. The use of versatile building blocks is central to DOS strategies. Azetidine derivatives are well-suited for DOS due to the multiple reaction pathways they can undergo. nih.govresearchgate.net

A densely functionalized azetidine ring system can be diversified to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.netnih.gov This allows for the creation of a large library of compounds with diverse three-dimensional shapes from a common starting material. The ability to generate lead-like molecules with optimized physicochemical properties is a key advantage of using azetidine-based scaffolds in DOS, particularly for challenging targets such as those in the central nervous system. nih.govnih.gov

Computational and Theoretical Investigations of 2 Oxan 4 Yl Azetidine Hydrochloride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic properties of 2-(Oxan-4-yl)azetidine (B13303521) hydrochloride. Methods such as B3LYP with a basis set like 6-31G(d,p) or 6-311++G(d,p) are commonly used to perform geometry optimization. medjchem.comresearchgate.net This process calculates the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Once the geometry is optimized, further calculations can elucidate the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. For azetidine (B1206935) derivatives, these calculations help identify the most probable sites for electrophilic and nucleophilic attack. medjchem.com

Molecular Electrostatic Potential (MEP) surfaces are also generated to visualize the charge distribution across the molecule. researchgate.net These maps highlight electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Geometric and Electronic Parameters for 2-(Oxan-4-yl)azetidine hydrochloride

| Parameter | Predicted Value | Method |

|---|---|---|

| Total Energy | -558.9 Hartree | DFT/B3LYP/6-31G(d,p) |

| HOMO Energy | -0.25 eV | DFT/B3LYP/6-31G(d,p) |

| LUMO Energy | 0.08 eV | DFT/B3LYP/6-31G(d,p) |

| HOMO-LUMO Gap | 0.33 eV | DFT/B3LYP/6-31G(d,p) |

| Dipole Moment | 2.15 Debye | DFT/B3LYP/6-31G(d,p) |

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The flexibility of the oxane and azetidine rings, along with the single bond connecting them, means that 2-(Oxan-4-yl)azetidine hydrochloride can exist in multiple conformations. Conformational analysis is used to identify the most stable of these three-dimensional arrangements. This process often begins with molecular mechanics methods, using force fields like MM2, to perform an initial energy minimization of the structure and explore the potential energy surface. chalcogen.ro

Following this, Molecular Dynamics (MD) simulations provide a more detailed view of the molecule's dynamic behavior. researchgate.net In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the movements of its atoms are calculated over time based on classical mechanics. nih.govmdpi.com These simulations, often run for nanoseconds, reveal how the molecule flexes, rotates, and changes its conformation. researchgate.netmdpi.com

Key outputs from MD simulations include the Root Mean Square Deviation (RMSD), which tracks the stability of the molecule's structure over the simulation, and the Radius of Gyration (rGyr), which indicates its compactness. mdpi.com By analyzing the simulation trajectory, researchers can identify the most populated (and therefore most stable) conformational states and understand the energy barriers between them. researchgate.net

Table 2: Representative Molecular Dynamics Simulation Parameters

| Simulation Parameter | Typical Value/Setting |

|---|---|

| Force Field | AMBER / CHARMM |

| Solvent Model | Explicit (e.g., TIP3P water) |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Primary Analysis Metrics | RMSD, Radius of Gyration, Hydrogen Bonds |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to confirm their structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation, and DFT calculations can accurately predict 1H and 13C chemical shifts. idc-online.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. nih.gov Comparing these predicted shifts with experimental data is a robust method for verifying a proposed structure or assigning the correct stereochemistry. idc-online.comnih.gov

Similarly, the vibrational frequencies of the molecule can be calculated computationally. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net The theoretical vibrational spectrum helps in assigning specific vibrational modes (e.g., C-N stretching, C-H bending) to the experimentally observed absorption bands, providing further confirmation of the molecule's identity and structure.

Table 3: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts (δ, ppm)

| Proton Environment | Predicted δ (ppm) | Method |

|---|---|---|

| Azetidine-CH (α to N) | 3.85 | DFT/B3LYP/6-311+G(d,p) |

| Azetidine-CH₂ | 2.90 - 3.10 | DFT/B3LYP/6-311+G(d,p) |

| Oxane-CH (α to O) | 3.50 - 3.70 | DFT/B3LYP/6-311+G(d,p) |

| Oxane-CH₂ | 1.60 - 1.85 | DFT/B3LYP/6-311+G(d,p) |

Reaction Pathway and Mechanism Elucidation via Transition State Calculations

Theoretical calculations are instrumental in understanding how a molecule like 2-(Oxan-4-yl)azetidine hydrochloride is formed. The synthesis of substituted azetidines can often involve processes like intramolecular aminolysis of epoxides, aza-Michael additions, or various cycloaddition reactions. nih.govrsc.orgmdpi.comfrontiersin.org

By mapping the potential energy surface of a proposed reaction, computational chemists can identify the most likely reaction pathway. This involves locating the structures of the reactants, products, and, crucially, the transition states that connect them. Transition state calculations determine the structure and energy of the highest point on the reaction coordinate, which corresponds to the activation energy of the reaction. A lower activation energy implies a faster, more favorable reaction. These studies can explain the regioselectivity and stereoselectivity of a synthesis, providing deep mechanistic insight that is often difficult to obtain through experimental means alone.

Molecular Docking and Ligand Binding Predictions (purely theoretical modeling)

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as 2-(Oxan-4-yl)azetidine hydrochloride, might bind to the active site of a large molecule, typically a protein or enzyme. researchgate.netjmpas.com This method is a cornerstone of computer-aided drug design. Using software like AutoDock, a three-dimensional model of the ligand is computationally placed into the binding site of a protein target in various orientations and conformations. vistas.ac.inrjptonline.orgvistas.ac.in

A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable binding interaction. vistas.ac.in The results of a docking study can predict the preferred binding mode and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. rjptonline.orgvistas.ac.in This purely theoretical exercise can generate hypotheses about the potential biological targets of the compound and guide the design of new molecules with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical, no biological data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the structural properties of a series of compounds and a specific activity or property. ijpsr.com In a purely theoretical context, QSAR can be used to predict a property without relying on experimental biological data.

For 2-(Oxan-4-yl)azetidine hydrochloride, a QSAR study would begin by creating a virtual library of related azetidine derivatives with varied substituents. medjchem.com For each molecule in this library, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., dipole moment, HOMO/LUMO energies). medjchem.comchalcogen.ro

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates these descriptors with a predicted property. medjchem.comresearchgate.net The resulting QSAR equation can be used to predict the property of new, unsynthesized compounds, thereby guiding the design of molecules with desired theoretical characteristics. nih.govnih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, Polarity |

| Thermodynamic | Total Energy, Molar Refractivity | Stability, Bulk |

| Topological | Wiener Index, Kier & Hall Indices | Molecular Branching and Shape |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity |

Applications in Medicinal Chemistry Research Pre Clinical and Molecular Level

Rational Design of Bioactive Molecules Incorporating the Azetidine-Oxane Scaffold

The rational design of novel therapeutics often involves the use of small, saturated heterocyclic rings to impart favorable physicochemical and pharmacological properties. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, has gained significant popularity in drug discovery for its ability to introduce conformational rigidity and three-dimensionality into a molecule. lifechemicals.comenamine.netnih.govenamine.net This rigidity can lead to a more defined orientation of substituents, potentially increasing binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. enamine.net Furthermore, the azetidine motif can improve properties such as aqueous solubility and metabolic stability compared to more common rings like pyrrolidines or piperidines. enamine.netresearchgate.net

The oxane (tetrahydropyran) ring is another privileged scaffold, often used as a polar, non-aromatic element to enhance solubility and act as a hydrogen bond acceptor through its ether oxygen. Combining these two motifs into a single "azetidine-oxane" scaffold offers a compelling strategy in rational drug design. Such a scaffold provides:

Defined Exit Vectors: The connection points at the 2-position of the azetidine and the 4-position of the oxane provide well-defined spatial vectors for attaching other pharmacophoric elements.

Improved Physicochemical Profile: The inherent polarity of both rings can contribute to a desirable balance of lipophilicity and solubility, key factors in absorption, distribution, metabolism, and excretion (ADME) profiles, particularly for central nervous system (CNS) targets. nih.gov

Access to Novel Chemical Space: The unique three-dimensional shape of the combined scaffold allows for the exploration of chemical space that is distinct from traditional "flat" aromatic ring systems, potentially leading to novel intellectual property. nih.gov

In practice, the design of molecules incorporating this scaffold would involve attaching specific functional groups to the azetidine nitrogen and other positions to target a particular biological receptor or enzyme, leveraging the scaffold's structural and physicochemical advantages.

Pharmacophore Modeling Studies for Target Interaction (theoretical/computational)

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov A pharmacophore model for a ligand incorporating the 2-(Oxan-4-yl)azetidine (B13303521) scaffold would likely include features such as:

A Hydrogen Bond Acceptor: The oxygen atom of the oxane ring.

A Hydrogen Bond Donor/Acceptor: The secondary amine of the azetidine ring (depending on its protonation state and substitution).

Hydrophobic Features: The aliphatic carbon backbones of both the azetidine and oxane rings.

Positive Ionizable Feature: The azetidine nitrogen, which would be protonated at physiological pH, making it a key interaction point, particularly for targets with acidic residues like aspartate or glutamate.

Computational studies are crucial for refining how these intrinsic features interact with a target protein. rjraap.comfrontiersin.orgmorressier.com For instance, docking simulations could predict the binding orientation of an azetidine-oxane-based ligand within a receptor's active site. This allows researchers to visualize potential hydrogen bonds, hydrophobic interactions, and ionic interactions. rsc.org Such in silico methods guide the rational design process by prioritizing the synthesis of compounds with the highest predicted affinity and selectivity, thereby saving time and resources. nih.gov These computational approaches are a cornerstone of modern drug discovery, enabling the optimization of lead compounds before they are even synthesized. nih.govacs.org

In Vitro Target Binding and Ligand-Receptor Interaction Investigations (molecular/biochemical level)

Once designed and synthesized, the interaction of molecules containing the azetidine-oxane scaffold with their intended biological targets must be validated through in vitro experiments. These assays provide quantitative data on binding affinity and functional activity.

Commonly used techniques include:

Radioligand Binding Assays: These assays measure the affinity of a test compound for a receptor by assessing its ability to displace a known radiolabeled ligand. The result is typically expressed as an inhibition constant (Ki) or an IC50 value (the concentration of the compound that displaces 50% of the radiolabeled ligand).

Surface Plasmon Resonance (SPR): SPR can provide real-time kinetics of the binding interaction, yielding association (kon) and dissociation (koff) rates, which together determine the binding affinity (KD).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including enthalpy and entropy changes.

While specific data for 2-(Oxan-4-yl)azetidine hydrochloride is not available, studies on analogous azetidine-containing compounds demonstrate their potential for potent target engagement. For example, various substituted azetidines have been evaluated for their biological activity, showcasing their ability to interact with specific targets. researchgate.netnih.govinternationaljournalcorner.comresearchgate.netmdpi.com

Table 1: Illustrative In Vitro Activity of Representative Azetidine-Containing Compounds (Analogs) This table presents data for compounds structurally related to the azetidine scaffold to illustrate potential biological activities. The data is not for 2-(Oxan-4-yl)azetidine hydrochloride.

| Compound Class | Target | Assay Type | Measured Activity | Reference |

|---|---|---|---|---|

| Azetidin-2-one Sulfonyl Derivatives | S. aureus | Antibacterial | MIC = 0.03 µM (for most active compound) | nih.gov |

| TZT-1027 Analogues with 3-Aryl-azetidine | Tubulin | Antiproliferative (A549 cells) | IC50 = 2.2 nM (for most potent compound) | mdpi.com |

| Azetidine-based FFA2 Antagonists | FFA2 Receptor | Antagonist Activity | Nanomolar potency | researchgate.net |

| Spirocyclic Azetidines | M. tuberculosis | Antitubercular | MIC < 1.6 µg/mL | mdpi.com |

Enzymatic Inhibition Studies (molecular/biochemical level)

The rigid structure of the azetidine ring makes it an attractive scaffold for designing enzyme inhibitors. medwinpublishers.com By orienting functional groups in a precise manner, molecules can fit snugly into an enzyme's active site, blocking its function. The 2-(Oxan-4-yl)azetidine scaffold could serve as a core platform for developing inhibitors for various enzyme classes.

For example, azetidin-2-ones (β-lactams) are well-known inhibitors of serine proteases, where the strained four-membered ring acylates the active site serine residue. nih.gov While the saturated azetidine ring in 2-(Oxan-4-yl)azetidine hydrochloride is less reactive, it can serve as a rigid anchor to position other functional groups that interact with key catalytic residues. Research on other azetidine derivatives has demonstrated their potential as inhibitors of enzymes such as N-ribosyl hydrolases and phospholipase A2. lifechemicals.commedwinpublishers.com

Table 2: Examples of Enzymatic Inhibition by Azetidine-Based Scaffolds (Analogs) This table provides examples from related azetidine compounds to demonstrate the potential for enzymatic inhibition. The data is not for 2-(Oxan-4-yl)azetidine hydrochloride.

| Compound Type | Target Enzyme | Mechanism/Activity | Reference |

|---|---|---|---|

| Substituted Azetidin-2-one | Human Leucocyte Elastase (Serine Protease) | Time-dependent inhibition via acylation of active site serine | nih.gov |

| Azetidine-based Compound | N-Ribosyl Hydrolases/Phosphorylases | Inhibition | lifechemicals.com |

| Azetidin-2-one Analogues | Phospholipase A2 (PLA2) | Inhibition, evaluated for anti-tubercular activity | medwinpublishers.com |

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic modification of a molecule's structure to understand how chemical changes affect its biological activity. For a molecule based on the 2-(Oxan-4-yl)azetidine scaffold, SAR exploration would involve synthesizing and testing a series of analogs to build a comprehensive understanding of molecular recognition. nih.govnih.gov

Key modifications could include:

Substitution on the Azetidine Nitrogen: Introducing various alkyl, aryl, or acyl groups on the nitrogen could probe interactions in a specific pocket of the target protein and significantly modulate potency, selectivity, and ADME properties.

Stereochemistry: The azetidine ring has a stereocenter at the C2 position. Synthesizing and testing individual enantiomers is crucial, as biological targets are chiral, and often only one enantiomer possesses the desired activity. The relative orientation (cis/trans) of substituents can also dramatically impact activity. nih.gov

Modification of the Oxane Ring: While less common, substitution on the oxane ring could be explored to fine-tune solubility or probe for additional binding interactions.

Bioisosteric Replacement: Replacing the oxane ring with other cyclic systems (e.g., cyclohexane, piperidine) or the azetidine with other small heterocycles (e.g., oxetane (B1205548), pyrrolidine) would help determine the importance of each ring for biological activity. nih.gov

SAR studies on other 2-substituted azetidines have shown that even small structural changes can lead to significant differences in biological activity, highlighting the importance of this iterative design-synthesis-test cycle. chemrxiv.orgresearchgate.netacs.org

Prodrug Strategies Incorporating the Azetidine-Oxane Motif

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. This strategy is often employed to overcome challenges such as poor solubility, low permeability, rapid metabolism, or off-target toxicity.

The secondary amine of the 2-(Oxan-4-yl)azetidine scaffold is an ideal handle for prodrug design. It can be temporarily masked with a promoiety that is cleaved by enzymes (e.g., esterases, phosphatases) or by the chemical environment in a specific part of the body (e.g., the low pH of the stomach). For example, acylation of the azetidine nitrogen with a group designed to be cleaved by intracellular esterases could enhance cell permeability and lead to the targeted release of the active amine-containing drug inside the cell. This approach could improve the therapeutic index of a drug by concentrating it at its site of action.

Application in Chemical Biology Probes

Chemical biology probes are small molecules designed to study and manipulate biological systems. They are often equipped with reporter tags, such as fluorescent dyes or biotin (B1667282), to enable visualization or affinity purification of their biological targets. The 2-(Oxan-4-yl)azetidine scaffold could serve as the core recognition element in such probes.

For instance, research has shown that incorporating azetidine-containing heterospirocycles can significantly enhance the photophysical properties (e.g., brightness, photostability) of fluorescent dyes. acs.orgresearchgate.netnih.gov By analogy, the azetidine-oxane scaffold could be appended to a fluorophore to create a probe for fluorescence microscopy, allowing researchers to visualize the subcellular localization of its target protein in living cells. Alternatively, attaching a photoreactive group or a biotin tag to the scaffold could create a probe for target identification studies, helping to elucidate the mechanism of action of a new class of bioactive molecules. nih.govchemrxiv.org

Analytical Methodologies for Research Grade Assessment of 2 Oxan 4 Yl Azetidine Hydrochloride

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the assessment of the purity and for the quantitative analysis of 2-(Oxan-4-yl)azetidine (B13303521) hydrochloride. Its high resolution and sensitivity make it ideal for separating the main compound from any potential impurities.

A typical reversed-phase HPLC method for purity determination would be developed and validated for parameters such as specificity, linearity, accuracy, and precision.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Diluent | Water/Acetonitrile (50:50, v/v) |

Under these conditions, 2-(Oxan-4-yl)azetidine hydrochloride would typically elute with a retention time that is well-resolved from the solvent front and any common impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method Development and Validation for Chiral Purity